molecular formula C9H9BrF3N B13619357 2-(2-Bromophenyl)-3,3,3-trifluoropropan-1-amine

2-(2-Bromophenyl)-3,3,3-trifluoropropan-1-amine

Katalognummer: B13619357
Molekulargewicht: 268.07 g/mol
InChI-Schlüssel: RXGPAURACJWHIE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(2-Bromophenyl)-3,3,3-trifluoropropan-1-amine is an organic compound characterized by the presence of a bromine atom attached to a phenyl ring, along with a trifluoromethyl group and an amine group. This compound is of interest due to its unique chemical structure, which imparts distinct physical and chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Bromophenyl)-3,3,3-trifluoropropan-1-amine typically involves the reaction of 2-bromophenyl derivatives with trifluoromethylated amines. One common method is the nucleophilic substitution reaction where a bromine atom on the phenyl ring is replaced by a trifluoromethylated amine group under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale nucleophilic substitution reactions using automated reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the substitution process while minimizing by-products.

Analyse Chemischer Reaktionen

Types of Reactions

2-(2-Bromophenyl)-3,3,3-trifluoropropan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of phenyl derivatives without bromine.

    Substitution: Formation of hydroxyl or alkyl-substituted phenyl derivatives.

Wissenschaftliche Forschungsanwendungen

2-(2-Bromophenyl)-3,3,3-trifluoropropan-1-amine has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-(2-Bromophenyl)-3,3,3-trifluoropropan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The bromine atom can participate in halogen bonding, further influencing the compound’s biological activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-(2-Bromophenyl)-3,3,3-trifluoropropan-1-amine is unique due to the combination of a bromine atom and a trifluoromethyl group on the same molecule. This combination imparts distinct physical, chemical, and biological properties, making it valuable for various applications in research and industry.

Eigenschaften

Molekularformel

C9H9BrF3N

Molekulargewicht

268.07 g/mol

IUPAC-Name

2-(2-bromophenyl)-3,3,3-trifluoropropan-1-amine

InChI

InChI=1S/C9H9BrF3N/c10-8-4-2-1-3-6(8)7(5-14)9(11,12)13/h1-4,7H,5,14H2

InChI-Schlüssel

RXGPAURACJWHIE-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C(=C1)C(CN)C(F)(F)F)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.